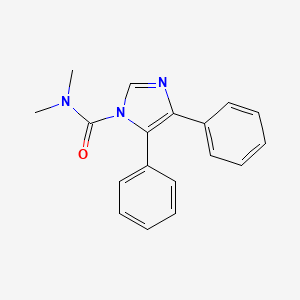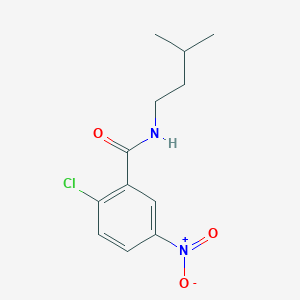![molecular formula C16H12N2O7 B5698974 5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B5698974.png)
5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes a nitrophenyl group, an acetyl group, and a benzene ring with carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid typically involves multiple steps, starting with the preparation of the nitrophenylacetyl intermediate. This intermediate is then reacted with an amine derivative of benzene-1,3-dicarboxylic acid under controlled conditions to form the final product. Common reagents used in these reactions include acetic anhydride, nitric acid, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various nitro compounds.
Scientific Research Applications
5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrophenyl derivatives and benzene-1,3-dicarboxylic acid derivatives. Examples include:
- 4-Nitrophenylacetic acid
- Benzene-1,3-dicarboxylic acid
- 5-Amino-2-(4-nitrophenyl)benzoic acid
Uniqueness
The uniqueness of 5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[[2-(4-nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7/c19-14(5-9-1-3-13(4-2-9)18(24)25)17-12-7-10(15(20)21)6-11(8-12)16(22)23/h1-4,6-8H,5H2,(H,17,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIBIZVVYJMFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE](/img/structure/B5698898.png)
![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5698907.png)
![{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5698911.png)
![N-benzyl-5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5698915.png)
![N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5698937.png)




![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B5698982.png)
